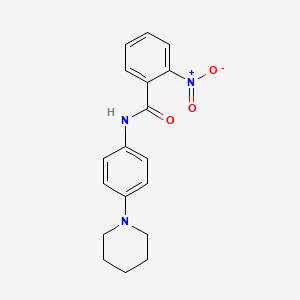

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound’s chemical structure consists of a piperidine ring fused with a benzene ring, with a nitro group (NO₂) at the para position of the phenyl ring. Researchers have explored various synthetic methods to prepare this compound, including cyclization reactions and multicomponent reactions . Its physical and chemical properties, such as solubility, stability, and reactivity, are essential considerations for drug development.

Biological Activity and Pharmacological Applications

Anticancer Potential: Recent studies have investigated the cytotoxic effects of N-(piperidine-4-yl) benzamide derivatives against cancer cells. Structure-activity relationship (SAR) analyses revealed that substituents (e.g., halogen, carboxyl, nitro, or methyl groups) on the benzene ring significantly influence cytotoxicity . Researchers continue to explore these derivatives as potential anticancer agents.

Anti-Inflammatory Properties: Piperidine derivatives often exhibit anti-inflammatory activity. Although specific data on this compound are limited, its structural features suggest potential interactions with inflammatory pathways. Further research is needed to validate its anti-inflammatory effects.

Neurological Disorders: Given the role of piperidines in modulating neurotransmitter systems, investigating the compound’s impact on neurological disorders (e.g., Alzheimer’s disease, Parkinson’s disease) is crucial. It may act as a ligand for specific receptors or enzymes involved in neurodegeneration.

Antimicrobial Activity: Piperidine-based compounds frequently possess antimicrobial properties. Researchers should explore the antibacterial and antifungal effects of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide against various pathogens.

Formulation and Delivery

Consider suitable formulations (e.g., oral tablets, injectables) and delivery methods (e.g., nanoparticles, liposomes) for clinical applications.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which include 2-nitro-n-(4-(piperidin-1-yl)phenyl)benzamide, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets and induce a range of cellular responses .

Biochemical Pathways

It’s known that piperidine derivatives can interfere with the early to middle stages of certain viral replication processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that piperidine derivatives can induce a range of cellular responses, including anti-inflammatory effects and inhibition of certain viral replication processes .

Direcciones Futuras

Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-nitro-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBFPJKFFRLAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)